Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Isoxazole Derivatives
The research by Ryng, Malinka, and Duś (1997) focused on the synthesis of new 5-substituted derivatives of 3-methyl-isoxazolo[5,4-d]1,2,3-triazine-4-one and 3-methyl-5-triazene-4-isoxazolecarboxylic acid ethyl ester from 5-amino-3-methylisoxazole-4-carboxylic acid amides and ethyl ester. These compounds demonstrated cytostatic activity, with some showing better activity than Dacarbazine, a known medication (Ryng, Malinka, & Duś, 1997).
Structural Analysis of Ethyl Isoxazole Derivatives
Minga (2005) reported the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate. The study also involved crystal structure determination by X-ray diffraction method, revealing its monoclinic space group and dimensions. Preliminary bioassays indicated fungicidal and plant growth regulation activities for the compound (Minga, 2005).
Biological Activities
Antimicrobial and Anticancer Properties
A series of novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated potent in vitro antimicrobial and anticancer activities. Notably, some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-inflammatory and Antibacterial Effects
Machoń and Ryng (1981) synthesized a series of amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives and tested them for antiinflammatory and antibacterial activity. Their findings suggested strong antiinflammatory and antibacterial effects for specific derivatives, highlighting the influence of the benzoyl group in position 5 of the isoxazole group (Machoń & Ryng, 1981).
Synthesis and Applications in Material Science
Synthesis of Ethyl Isoxazole Derivatives for Material Applications
Research by Abolude et al. (2021) involved the synthesis of ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate disperse dyes. These dyes demonstrated good performance on polyester and nylon 6.6 fabrics, showing excellent fastness properties and potential applications in textile industry (Abolude et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The compound “Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate” contains an isoxazole ring, which is a common feature in many bioactive molecules . Isoxazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.
Mode of Action
Many isoxazole derivatives are known to exert their effects by binding to specific receptors and modulating their activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting that they might interact with a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by isoxazole derivatives , it’s possible that this compound might have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-3-25-18(24)14-8-11(27-21-14)9-20-17(23)15-10(2)26-22-16(15)12-6-4-5-7-13(12)19/h4-7,11H,3,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXUWGCCNEUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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